molecular formula C5H6N4O B1222964 Pyrazine-2-carbohydrazide CAS No. 768-05-8

Pyrazine-2-carbohydrazide

Cat. No. B1222964
Key on ui cas rn: 768-05-8
M. Wt: 138.13 g/mol
InChI Key: OHFIJHDYYOCZME-UHFFFAOYSA-N
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Patent
US06573262B2

Procedure details

A solution of methyl pyrazinecarboxylate (600 mg, 4.34 mmol) in hydrazine (3 ml) was stirred overnight for 20 hours, then at 60° C. for 4 hours. Removal of excess hydrazine under high vacuum afforded pyrazine hydrazide intermediate 47 as a yellow solid (550 mg, 92%). 1H NMR: (CD3OD) δ 9.19 (d, J=1.5, 1H), 8.76 (d, J=2.4, 1H), 8.65 (app t, 1H); LC/MS: (ES+) m/z (M+H)+=139, HPLC Rt=0.087.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9]C)=O.[NH2:11][NH2:12]>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([NH:11][NH2:12])=[O:9]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OC
Name
Quantity
3 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of excess hydrazine under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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